molecular formula C15H15NO B1421451 [4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methanamine CAS No. 1183374-14-2

[4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methanamine

Cat. No.: B1421451
CAS No.: 1183374-14-2
M. Wt: 225.28 g/mol
InChI Key: DIOMVKKEMHKFPI-UHFFFAOYSA-N
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Description

[4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methanamine: is an organic compound that features a benzofuran moiety fused to a phenyl ring, with a methanamine group attached

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.

    Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing physiological processes.

Medicine

    Pharmacological Activity: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Drug Development: Used as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science:

    Agriculture: Investigated for use in agrochemicals due to its biological activity.

Future Directions

The future directions of research on “[4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methanamine” and similar compounds could involve further exploration of their biological activities and potential applications as drugs . Additionally, more research could be done to elucidate the specific synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties of these compounds .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,3-dihydro-1-benzofuran and 4-bromobenzylamine.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the methanamine group, converting it to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization with various substituents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2,3-dihydrobenzofuran and 5-hydroxybenzofuran share structural similarities but differ in their functional groups and biological activities.

    Phenylmethanamine Derivatives: Compounds such as phenylethylamine and benzylamine have similar amine functionalities but lack the benzofuran moiety.

Uniqueness

    Structural Uniqueness: The combination of a benzofuran ring with a phenylmethanamine group is relatively rare, providing unique chemical and biological properties.

    Biological Activity: The specific arrangement of functional groups in [4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methanamine may confer distinct pharmacological activities not seen in other similar compounds.

Properties

IUPAC Name

[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c16-10-11-1-3-12(4-2-11)13-5-6-15-14(9-13)7-8-17-15/h1-6,9H,7-8,10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOMVKKEMHKFPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=CC=C(C=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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